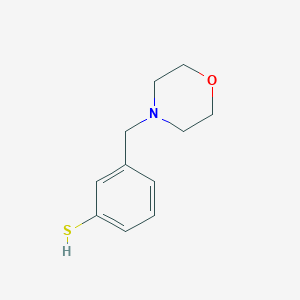

3-(Morpholinomethyl)benzenethiol

Description

3-(Morpholinomethyl)benzenethiol is a benzenethiol derivative featuring a morpholinomethyl substituent at the para position of the benzene ring. This compound is a critical structural component of AT9283 (1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea), a multi-targeted kinase inhibitor initially developed for cancer therapy. AT9283 has demonstrated potent inhibitory activity against kinases such as Aurora A/B, JAKs, Abl, and Flt3 . Recent studies highlight its novel application in suppressing mast cell-mediated allergic responses by inhibiting Syk-dependent signaling pathways, with IC50 values of 0.58 µM (RBL-2H3 cells) and 0.50 µM (BMMCs) for mast cell degranulation . Unlike direct Syk phosphorylation inhibitors, AT9283 selectively blocks downstream effectors like LAT and PLCγ1, reducing cytokine secretion (e.g., TNF-α and IL-4 with IC50 values of 0.017 µM and 0.09 µM, respectively) .

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c14-11-3-1-2-10(8-11)9-12-4-6-13-7-5-12/h1-3,8,14H,4-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTFUTWIXWFGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)benzenethiol typically involves a multi-step process. One common method starts with the Mannich reaction, where formaldehyde, morpholine, and benzenethiol are reacted together. The reaction conditions often involve mild temperatures and the use of a solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)benzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-(Morpholinomethyl)benzenethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of corrosion inhibitors and surface-active agents.

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The morpholine ring can interact with various biological pathways, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 3-(Morpholinomethyl)benzenethiol and structurally related benzenethiol derivatives is provided below, focusing on substituents, applications, and biological activities.

Table 1: Key Features of Benzenethiol Derivatives

Structural and Functional Insights

Substituent Effects on Bioactivity The morpholinomethyl group in this compound enhances solubility and kinase binding affinity, enabling AT9283 to target Syk-dependent pathways . In contrast, halogenated derivatives like 3-bromobenzenethiol and (3-chlorophenyl)methanethiol lack polar functional groups, limiting their interaction with biological targets . The imidazolyl group in 2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol may confer basicity, but its ortho position likely sterically hinders receptor binding, explaining its restricted use in synthesis .

Therapeutic Potential AT9283's unique mechanism—blocking LAT/PLCγ1 phosphorylation without affecting Syk phosphorylation—distinguishes it from conventional Syk inhibitors (e.g., R112) that directly target Syk activation . This downstream inhibition reduces off-target effects, making it a promising candidate for allergic disease treatment .

Industrial vs. Biomedical Applications While this compound is integral to drug development, compounds like 3-bromobenzenethiol are relegated to synthetic chemistry due to their reactive bromine atoms, which facilitate cross-coupling reactions .

Biological Activity

3-(Morpholinomethyl)benzenethiol, characterized by the presence of a thiol group and a morpholine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a morpholinomethyl group and a thiol (sulfhydryl) group. The molecular formula is CHNS, with a molecular weight of approximately 199.31 g/mol. The unique combination of functional groups provides distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various cellular processes and signaling pathways. The morpholine ring enhances the compound's solubility, facilitating its interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases.

Anticancer Activity

The compound has been investigated for its anticancer properties. A study demonstrated that derivatives of this compound exhibited cytotoxic effects on non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The IC values ranged from 1.48 µM to 47.02 µM, indicating potent antiproliferative activity .

| Cell Line | Compound | IC (µM) |

|---|---|---|

| A549 | 3-(Morpholinomethyl)benzofuran | 1.48 - 47.02 |

| NCI-H23 | 3-(Morpholinomethyl)benzofuran | 0.49 - 68.9 |

Enzyme Inhibition

This compound has been explored as an enzyme inhibitor in various biochemical pathways. Its ability to form covalent bonds with target enzymes can lead to significant alterations in their activity, making it a candidate for further research in drug development.

Study on Anticancer Activity

A notable study assessed the efficacy of this compound derivatives against NSCLC cell lines. The results indicated that modifications to the compound significantly influenced its anticancer potency, with some derivatives showing comparable efficacy to established chemotherapeutic agents like staurosporine .

Study on Antimicrobial Efficacy

In another investigation, the antimicrobial properties of the compound were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as an antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.